

Spectroscopic and Synthetic Profile of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Cat. No.: B095738

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol**, a compound of interest in medicinal chemistry and drug development. The information presented herein is intended to support researchers in the unambiguous identification and synthesis of this molecule.

Spectroscopic Data

The structural confirmation of **2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol** is achieved through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. Although experimentally verified spectra for this specific compound are not widely published, predicted data, in conjunction with data from analogous compounds, allows for a reliable estimation of the chemical shifts.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.75 - 7.85	m	2H	Ar-H (ortho to SO ₂)
~7.50 - 7.65	m	3H	Ar-H (meta and para to SO ₂)
~3.60	t	2H	-CH ₂ -OH
~3.10	t	4H	Piperazine-H (adjacent to SO ₂)
~2.65	t	2H	-CH ₂ -N
~2.55	t	4H	Piperazine-H (adjacent to CH ₂ CH ₂ OH)
~2.50	br s	1H	-OH

Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~136.0	Ar-C (ipso to SO ₂)
~133.0	Ar-C (para to SO ₂)
~129.0	Ar-C (ortho to SO ₂)
~127.5	Ar-C (meta to SO ₂)
~59.5	-CH ₂ -OH
~58.0	-CH ₂ -N
~52.5	Piperazine-C (adjacent to CH ₂ CH ₂ OH)
~46.0	Piperazine-C (adjacent to SO ₂)

Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol)
3060 - 3040	Medium	C-H stretch (aromatic)
2950 - 2800	Medium	C-H stretch (aliphatic)
1350 - 1340	Strong	S=O stretch (asymmetric, sulfonyl)
1170 - 1160	Strong	S=O stretch (symmetric, sulfonyl)
1100 - 1000	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data

m/z	Interpretation
270.1	$[M]^+$ (Molecular Ion)
239.1	$[M - \text{CH}_2\text{OH}]^+$
157.1	$[M - \text{C}_6\text{H}_5\text{SO}_2]^+$
141.1	$[\text{C}_6\text{H}_5\text{SO}_2]^+$
77.1	$[\text{C}_6\text{H}_5]^+$

Note: Fragmentation patterns are predicted based on the molecular structure.

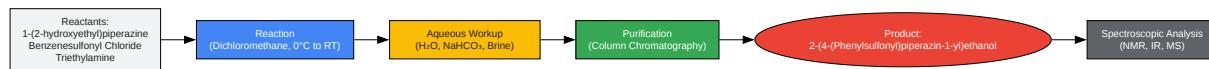
Experimental Protocols

The synthesis of **2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol** (CAS Number: 16017-63-3) is typically achieved via a nucleophilic substitution reaction between 1-(2-hydroxyethyl)piperazine and benzenesulfonyl chloride.[\[1\]](#)

Synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Materials:

- 1-(2-hydroxyethyl)piperazine (CAS: 103-76-4)
- Benzenesulfonyl chloride (CAS: 98-09-9)[\[1\]](#)
- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography


- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- To a solution of 1-(2-hydroxyethyl)piperazine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C is added a solution of benzenesulfonyl chloride (1.1 eq.) in dichloromethane dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of water.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol**.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and characterization of **2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-(piperazin-1-yl)ethoxy)ethanol | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095738#spectroscopic-data-nmr-ir-ms-of-2-4-phenylsulfonyl-piperazin-1-yl-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com